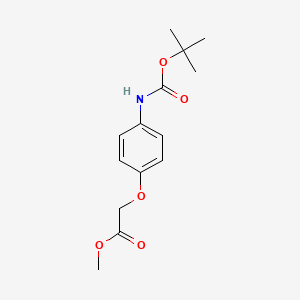
Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate
説明
Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate, also known as MBCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBCA is a derivative of 4-aminophenol and has been synthesized using various methods.
科学的研究の応用
-
Scientific Field: Organic Synthesis
- Application Summary : This compound is used as a starting material in dipeptide synthesis . Dipeptides are a type of peptide consisting of two amino acid residues.
- Methods of Application : The protected amino acid ionic liquids (AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
-
Scientific Field: Biochemistry
- Application Summary : It’s an intermediate in the synthesis of Biotin, a water-soluble vitamin involved in the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .
- Methods of Application : The compound was synthesized from L-cystine in overall yield 67% through three steps, which synthesis included esterification, protection of amine and thiol .
- Results or Outcomes : The synthesis resulted in an overall yield of 67% .
-
Scientific Field: Chemical Synthesis
- Application Summary : This compound is often used as a building block in chemical synthesis . It’s a versatile intermediate that can be used to synthesize a wide range of chemical compounds .
- Methods of Application : The specific methods of application can vary widely depending on the desired end product. Typically, it would be used in a reaction with other reagents under controlled conditions .
- Results or Outcomes : The outcomes can also vary widely, but in general, this compound is valued for its ability to form bonds with a wide range of other chemical entities .
-
Scientific Field: Material Science
- Application Summary : It’s used in the synthesis of new materials . These materials can have a wide range of properties and potential applications .
- Methods of Application : The compound is typically used in a reaction with other reagents to form a new material. The specific methods of application can vary widely depending on the desired properties of the end product .
- Results or Outcomes : The outcomes can vary widely, but in general, this compound is valued for its ability to contribute to the formation of new materials with desirable properties .
-
Scientific Field: Chemical Synthesis
- Application Summary : This compound is often used as a building block in chemical synthesis . It’s a versatile intermediate that can be used to synthesize a wide range of chemical compounds .
- Methods of Application : The specific methods of application can vary widely depending on the desired end product. Typically, it would be used in a reaction with other reagents under controlled conditions .
- Results or Outcomes : The outcomes can also vary widely, but in general, this compound is valued for its ability to form bonds with a wide range of other chemical entities .
-
Scientific Field: Material Science
- Application Summary : It’s used in the synthesis of new materials . These materials can have a wide range of properties and potential applications .
- Methods of Application : The compound is typically used in a reaction with other reagents to form a new material. The specific methods of application can vary widely depending on the desired properties of the end product .
- Results or Outcomes : The outcomes can vary widely, but in general, this compound is valued for its ability to contribute to the formation of new materials with desirable properties .
将来の方向性
特性
IUPAC Name |
methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(17)15-10-5-7-11(8-6-10)19-9-12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNXHBLPXWNONQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734848 | |
| Record name | Methyl {4-[(tert-butoxycarbonyl)amino]phenoxy}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-((tert-butoxycarbonyl)amino)phenoxy)acetate | |
CAS RN |
632388-02-4 | |
| Record name | Methyl {4-[(tert-butoxycarbonyl)amino]phenoxy}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1427365.png)
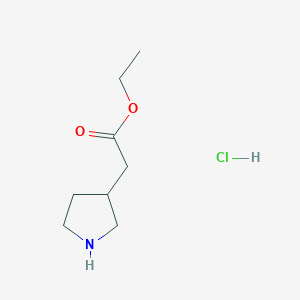
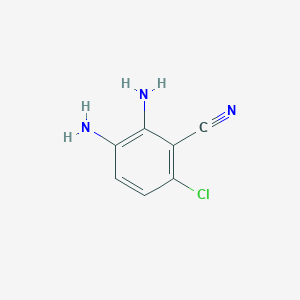
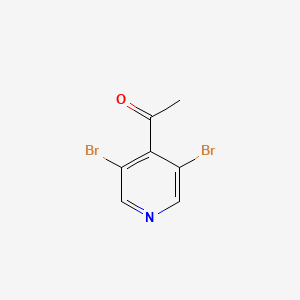
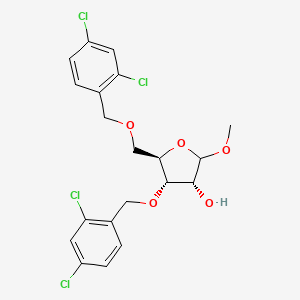
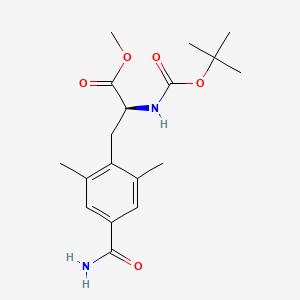
![3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1427373.png)
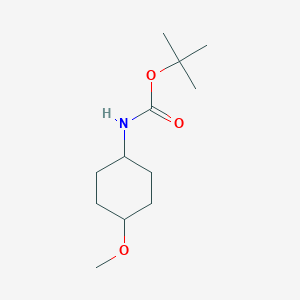


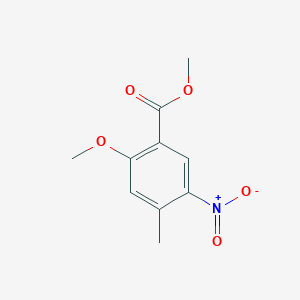

![ethyl 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1427384.png)